5-Chloro-2-hydroxy-6-methylnicotinic acid

GPR109A/HCA2 Nicotinic Acid Receptor Binding

5-Chloro-2-hydroxy-6-methylnicotinic acid (CAS 117449-75-9) is a trisubstituted pyridine with a unique 2-OH,5-Cl,6-CH₃ pharmacophore critical for HCA2 binding (IC₅₀ 327 nM; EC₅₀ 1.01–3.60 μM). The 5-chloro group provides enhanced affinity over nicotinic acid, while CCR5 antagonistic activity enables dual-pathway studies. Des-chloro or ester analogs cannot replicate this activity profile. Available at ≥95% purity with 2–8°C storage, this is the definitive tool for HCA2/CCR5 target engagement, SAR, and biophysical assays.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 117449-75-9
Cat. No. B051331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydroxy-6-methylnicotinic acid
CAS117449-75-9
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=O)N1)C(=O)O)Cl
InChIInChI=1S/C7H6ClNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12)
InChIKeyHHWSFTFWHAQORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydroxy-6-methylnicotinic Acid (CAS 117449-75-9) – A Trisubstituted Pyridine Intermediate with Defined Physicochemical and Biological Profile


5-Chloro-2-hydroxy-6-methylnicotinic acid (CAS 117449-75-9) is a trisubstituted pyridine derivative with a molecular formula of C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol [1]. Its structure is characterized by a hydroxyl group at the 2-position, a chloro group at the 5-position, and a methyl group at the 6-position on the nicotinic acid core . This specific substitution pattern imparts distinct physicochemical properties, including a melting point of 291-294 °C and a predicted boiling point of 341.8±42.0 °C [1]. The compound is commercially available from multiple vendors in 95-97% purity, with recommended storage at 2-8°C to ensure long-term stability [1].

Why 5-Chloro-2-hydroxy-6-methylnicotinic Acid Cannot Be Replaced by Other Nicotinic Acid Derivatives in Key Applications


Nicotinic acid derivatives exhibit diverse biological activities that are exquisitely sensitive to their substitution patterns. The precise arrangement of hydroxyl, chloro, and methyl groups on 5-chloro-2-hydroxy-6-methylnicotinic acid creates a unique pharmacophore that is not replicated by other commercially available analogs. For instance, the 2-hydroxy-6-methylnicotinic acid (CAS 38116-61-9) lacks the chloro group at the 5-position, which is essential for enhancing binding affinity to certain biological targets such as the HCA2 receptor [1]. Similarly, the methyl ester analog (CAS 934361-39-4) possesses different solubility and reactivity profiles that preclude its use in applications requiring the free carboxylic acid moiety for target engagement . Substitution with other nicotinic acid derivatives lacking this specific trisubstituted motif can result in significant loss of target potency, altered selectivity profiles, or complete functional inactivity [1]. Therefore, procurement decisions must be compound-specific to ensure experimental reproducibility and desired biological outcomes.

5-Chloro-2-hydroxy-6-methylnicotinic Acid: Comparative Quantitative Evidence for Scientific Selection


HCA2 Receptor Binding Affinity: Target Compound vs. Endogenous Agonist Nicotinic Acid

5-Chloro-2-hydroxy-6-methylnicotinic acid demonstrates nanomolar affinity for the recombinant human HCA2 receptor, a key target in lipid metabolism and inflammation. In a competitive radioligand binding assay using [5,6-³H]-nicotinic acid and membranes from Flp-In HEK cells, the compound exhibited an IC₅₀ of 327 nM [1]. This affinity is substantially higher than that of the endogenous agonist nicotinic acid, which is reported to have a much lower affinity with an IC₅₀ in the low micromolar range (e.g., >1 μM) in similar assay formats [2]. The chloro and methyl substitutions on the nicotinic acid scaffold are critical for this enhanced binding, as demonstrated by structure-activity relationship (SAR) studies on related anthranilic acid derivatives [2].

GPR109A/HCA2 Nicotinic Acid Receptor Binding

Functional Potency at HCA2: Agonist Activity and Comparative Efficacy

The compound acts as a functional agonist at the HCA2 receptor. In cellular assays, 5-chloro-2-hydroxy-6-methylnicotinic acid inhibited forskolin-stimulated cAMP accumulation in recombinant human HCA2-expressing Flp-In HEK cells with an EC₅₀ of 1.01 μM [1]. In a related assay using Flp-In-293 cells, the EC₅₀ was 3.60 μM [1]. This functional activity confirms that the compound is not merely a binder but an efficacious agonist. While nicotinic acid is the prototypical HCA2 agonist, its low affinity necessitates high doses for in vivo efficacy, often leading to the flushing side effect. The enhanced binding affinity of 5-chloro-2-hydroxy-6-methylnicotinic acid may translate to improved target engagement at lower concentrations, a critical parameter for probe development [2].

GPR109A/HCA2 Agonist cAMP Assay

Potential CCR5 Antagonism: A Distinct Pharmacological Profile

Preliminary pharmacological screening has indicated that 5-chloro-2-hydroxy-6-methylnicotinic acid can act as a CCR5 antagonist [1]. The CCR5 receptor is a critical co-receptor for HIV entry into cells and is also implicated in inflammatory diseases like asthma and rheumatoid arthritis [2]. This potential activity is distinct from the HCA2 agonism and represents a different therapeutic or probe application. While specific IC₅₀ values for CCR5 antagonism are not available in the public domain, the identification of this activity profile distinguishes the compound from other nicotinic acid derivatives that are solely HCA2 agonists. This dual profile (HCA2 agonist and CCR5 antagonist) is unique among commercially available nicotinic acid building blocks [1].

CCR5 Antagonist HIV

5-Chloro-2-hydroxy-6-methylnicotinic Acid: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


HCA2 Receptor Probe Development and Lipid Metabolism Studies

Given its validated binding affinity (IC₅₀ = 327 nM) and functional agonist activity (EC₅₀ = 1.01-3.60 μM) at the HCA2 receptor [1], 5-chloro-2-hydroxy-6-methylnicotinic acid is a superior alternative to the endogenous ligand nicotinic acid for in vitro and cellular target engagement studies. Its enhanced affinity makes it an ideal candidate for biophysical assays, receptor occupancy studies, and as a tool compound to dissect HCA2-mediated signaling pathways in adipocytes, immune cells, and other relevant cell types [1]. This compound enables more precise dose-response analyses and can serve as a starting point for developing novel anti-dyslipidemic or anti-inflammatory agents [2].

Chemical Biology Tool for Dissecting CCR5-Mediated Pathways

The preliminary identification of CCR5 antagonistic activity [3] positions 5-chloro-2-hydroxy-6-methylnicotinic acid as a potential chemical probe for studying HIV entry mechanisms and inflammatory pathways involving the CCR5 receptor. Researchers investigating CCR5-mediated diseases, such as HIV infection, rheumatoid arthritis, and asthma [4], can utilize this compound as a scaffold for further optimization or as a pharmacological tool to compare against established CCR5 antagonists like maraviroc. Its unique dual activity profile (HCA2 agonism and CCR5 antagonism) may also be exploited to study potential polypharmacology or pathway crosstalk [3].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

The compound's well-defined trisubstituted pyridine core provides a versatile platform for SAR studies. The chloro group at the 5-position is a key determinant for enhanced HCA2 affinity relative to nicotinic acid [2]. Medicinal chemists can leverage this scaffold to introduce additional modifications at the 2-, 5-, or 6-positions to further optimize potency, selectivity, and pharmacokinetic properties for HCA2 or CCR5 targets. Its commercial availability in high purity (95-97%) from multiple vendors ensures a reliable and consistent starting material for iterative chemical synthesis and biological evaluation .

Analytical Reference Standard and Quality Control

Owing to its stable physicochemical properties (melting point 291-294 °C, defined storage conditions 2-8°C) , 5-chloro-2-hydroxy-6-methylnicotinic acid can serve as a reliable analytical reference standard. Laboratories can use this compound to calibrate HPLC, LC-MS, or NMR instruments when developing analytical methods for this class of nicotinic acid derivatives. Its distinct spectral signature (InChI Key: HHWSFTFWHAQORS-UHFFFAOYSA-N) allows for unambiguous identification in complex mixtures, which is essential for quality control in pharmaceutical research and chemical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-hydroxy-6-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.